4-Ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-Ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group at the 4-position and a piperazine ring at the 6-position, which is further substituted with a 3-methoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol.
Substitution at the 4-Position: The ethyl group is introduced at the 4-position of the pyrimidine ring through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Introduction of the Piperazine Ring: The piperazine ring is introduced at the 6-position of the pyrimidine ring through a nucleophilic substitution reaction. This involves the reaction of the pyrimidine derivative with 1-(3-methoxyphenyl)piperazine in the presence of a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups introduced at the piperazine ring.
Scientific Research Applications
4-Ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-inflammatory agent.
Biological Research: The compound is used in molecular docking studies to understand its interaction with proteins like ATF4 and NF-kB, which are involved in inflammatory pathways.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine involves:
Inhibition of ER Stress: The compound reduces the expression of the endoplasmic reticulum chaperone, BIP, thereby alleviating ER stress in neuronal cells.
Inhibition of Apoptosis: The compound decreases the levels of apoptosis markers like cleaved caspase-3, thus protecting neuronal cells from apoptosis.
Inhibition of Inflammatory Pathways: The compound inhibits the NF-kB inflammatory pathway, reducing the production of inflammatory cytokines like nitric oxide and tumor necrosis factor-α.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline: This compound shares a similar piperazine moiety but differs in the substitution pattern on the aromatic ring.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound contains a piperazine ring and a triazole moiety, showing similar biological activities.
Uniqueness
4-Ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the 3-methoxyphenyl group on the piperazine ring. This unique structure contributes to its distinct pharmacological properties, making it a valuable compound for research in neuroprotection and anti-inflammatory activities.
Properties
Molecular Formula |
C17H22N4O |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H22N4O/c1-3-14-11-17(19-13-18-14)21-9-7-20(8-10-21)15-5-4-6-16(12-15)22-2/h4-6,11-13H,3,7-10H2,1-2H3 |
InChI Key |
UBUAQCHUFWVXRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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